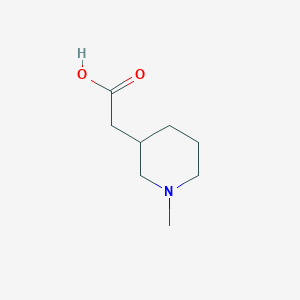

2-(1-Methylpiperidin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-4-2-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVBRICCCNVPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440973 | |

| Record name | (1-Methylpiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169253-08-1 | |

| Record name | 1-Methyl-3-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169253-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methylpiperidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(1-Methylpiperidin-3-yl)acetic acid" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Nomenclature

The chemical structure and nomenclature of 2-(1-Methylpiperidin-3-yl)acetic acid are fundamental to its identity and reactivity.

Chemical Structure

The structure of this compound is characterized by a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. A methyl group is attached to the nitrogen atom at position 1, and an acetic acid group is attached to the carbon atom at position 3 of the piperidine ring.

The canonical SMILES representation of the molecule is: CN1CCCC(C1)CC(=O)O

IUPAC Name

The systematically generated IUPAC name for this compound is This compound .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 169253-08-1 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in water and some organic solvents | |

| Nature | Acidic |

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous piperidine derivatives. A plausible synthetic route would involve the alkylation of a suitable piperidine precursor.

General Synthetic Strategy: Alkylation of a Piperidine Precursor

A common method for the synthesis of N-alkylated piperidine acetic acids involves the reaction of a piperidine derivative with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. For the target molecule, a potential synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Note on Experimental Details: The specific reaction conditions, such as the choice of solvent, temperature, reaction time, and purification methods (e.g., chromatography, recrystallization), would need to be optimized for this particular synthesis. Researchers should refer to literature on the synthesis of similar N-alkylated piperidine acetic acids for detailed experimental guidance.[3][4][5]

Biological Activity and Applications

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that this compound may possess interesting pharmacological properties.

Potential Applications

Based on the activities of structurally related compounds, potential areas of application for this compound could include:

-

Drug Discovery: As a building block or fragment in the synthesis of more complex molecules with potential therapeutic activities. The piperidine ring is a key component in drugs targeting the central nervous system.

-

Neuroscience Research: Derivatives of piperidine are known to interact with various receptors and transporters in the brain. This compound could serve as a starting point for the development of novel neurological agents.

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to a particular biological signaling pathway. The general class of piperidine derivatives is known to interact with a wide range of biological targets. Further research, including screening against various receptors, enzymes, and ion channels, would be necessary to elucidate its mechanism of action.

Given the lack of specific pathway information, a generic diagram illustrating the process of target identification for a novel compound is provided below.

References

"2-(1-Methylpiperidin-3-yl)acetic acid" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information for 2-(1-Methylpiperidin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data specific to this molecule, this document also includes information on closely related piperidine acetic acid derivatives to offer a broader context for its potential properties and applications.

Physicochemical Properties

Key identifiers and molecular properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 169253-08-1 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water and some organic solvents (e.g., alcohols, ethers) | [1] |

Synthesis and Experimental Protocols

A generalized synthetic workflow for such a reaction is depicted below.

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity and associated signaling pathways for this compound in the reviewed literature. However, the broader class of piperidine derivatives is known to interact with various biological targets. For example, some piperidine compounds are investigated for their potential as PROTAC (Proteolysis Targeting Chimera) linkers, which are molecules that can be used to induce the degradation of target proteins.

It is important to note that while acetic acid itself can act as a signaling molecule in certain biological systems, such as in the quorum sensing system of Saccharomyces cerevisiae to increase 2,3-butanediol production, there is no evidence to suggest that this compound participates in similar pathways.

Applications

Based on its chemical structure, this compound is likely utilized as a chemical intermediate in the synthesis of more complex molecules. It can serve as a building block in drug discovery and development, particularly for creating libraries of compounds to be screened for various biological activities. Additionally, derivatives of this compound could find applications in the preparation of dyes and softeners.[1]

Safety Information

While specific safety data for this compound is not detailed, it should be handled with the standard precautions for laboratory chemicals. It is advisable to prevent contact with eyes, skin, and the respiratory tract. The compound should be stored away from ignition sources and oxidizing agents. In case of accidental ingestion or inhalation, immediate medical attention should be sought.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. The information on synthesis and potential applications is based on general chemical principles and data available for structurally related compounds, due to the limited specific data for this compound. Researchers should consult original research articles and safety data sheets before any experimental work.

References

An In-Depth Technical Guide on 2-(1-Methylpiperidin-3-yl)acetic acid

Disclaimer: Publicly available scientific literature and patent databases contain exceptionally limited information regarding the specific discovery, history, and biological activity of 2-(1-Methylpiperidin-3-yl)acetic acid (CAS Number: 169253-08-1). This guide summarizes the available chemical data and provides a theoretical framework for its synthesis and potential relevance based on the well-established chemistry and pharmacology of related piperidine derivatives. The experimental protocols and pathways described herein are illustrative and based on general principles, not on published, compound-specific studies.

Introduction

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals, playing a crucial role in modern drug discovery.[1][2] The piperidine ring offers a versatile, three-dimensional structure that can be functionalized to modulate physicochemical properties and biological activity. This guide focuses on a specific, less-documented derivative, this compound. While direct data is scarce, its structural motifs—a 1,3-disubstituted piperidine core with an N-methyl group and an acetic acid side chain—are features of significant interest in medicinal chemistry.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 169253-08-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₅NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 157.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Solubility | Soluble in water and some organic solvents | --INVALID-LINK-- |

Hypothetical Synthesis and Experimental Protocols

There are no specific, published synthetic routes for this compound. However, a plausible route can be devised based on established methods for the synthesis of 1,3-disubstituted piperidines. A common strategy involves the modification of a pre-existing pyridine ring followed by reduction.

Proposed Synthetic Pathway

A potential synthetic route could start from 3-picoline (3-methylpyridine), which can be functionalized and then reduced to the piperidine ring.

Caption: Hypothetical synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of Pyridine-3-acetic acid

-

Reaction Setup: A solution of 3-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation of the methyl group.

-

Carboxylation: The reaction is quenched by pouring it over crushed dry ice (solid CO₂).

-

Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: N-Methylation of Pyridine-3-acetic acid

-

Reaction Setup: Pyridine-3-acetic acid is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Methylation: Methyl iodide (CH₃I) is added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Isolation: The resulting N-methylpyridinium-3-acetate salt may precipitate out of the solution or can be isolated by removing the solvent.

Step 3: Reduction of the Pyridinium Ring

-

Catalytic Hydrogenation: The N-methylpyridinium-3-acetate is dissolved in a solvent like methanol or acetic acid. A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the uptake of hydrogen ceases.

-

Workup: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure.

-

Purification: The final product, this compound, can be purified by chromatography or crystallization to yield the desired compound.

Biological and Pharmacological Context (General)

While no specific biological activity has been reported for this compound, the broader class of piperidine derivatives is of immense importance in pharmacology.

-

Central Nervous System (CNS) Activity: The piperidine scaffold is a key component in many drugs targeting the CNS, including antipsychotics and analgesics.[1]

-

Enzyme Inhibition: Functionalized piperidines have been developed as inhibitors for a wide range of enzymes.

-

Receptor Antagonism/Agonism: The nitrogen atom in the piperidine ring can be crucial for interactions with various receptors. For example, derivatives of piperidine are known to act as antagonists for opioid receptors.

The N-methyl group and the acetic acid moiety of the target compound could potentially interact with biological targets through hydrogen bonding and ionic interactions, respectively.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of a novel piperidine derivative like the one discussed.

Caption: General workflow for the synthesis and evaluation of a novel chemical entity.

Conclusion

This compound is a simple piperidine derivative for which there is a notable absence of detailed scientific literature regarding its discovery, history, and biological function. The information available is limited to its basic chemical properties. Based on established organic synthesis principles, a plausible synthetic route can be proposed, starting from 3-picoline. The broader pharmacological importance of the piperidine scaffold suggests that this compound could potentially have biological activity, but this remains to be experimentally determined. Further research would be necessary to fully characterize this molecule and explore its potential applications.

References

Navigating the Solubility Landscape of 2-(1-Methylpiperidin-3-yl)acetic Acid: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical development, understanding the solubility of a drug candidate is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(1-Methylpiperidin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document synthesizes theoretical predictions based on physicochemical properties with robust, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to both predict and empirically determine the solubility of this compound in a variety of solvent systems, thereby accelerating preclinical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility are paramount. Poor solubility can lead to a cascade of developmental hurdles, including unreliable in vitro assay results, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1] Therefore, a thorough understanding and empirical determination of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and a predictor of clinical success.

This guide focuses on this compound, a molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety. This zwitterionic potential suggests a complex solubility behavior that is highly dependent on the pH and polarity of the solvent. This document will first explore the predicted physicochemical properties of the molecule to build a theoretical solubility framework. Subsequently, it will provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, enabling researchers to generate precise, reliable data.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility.[2] Key physicochemical parameters for this compound have been predicted and are summarized below. These values form the basis for a qualitative assessment of its solubility in different solvent classes.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [3] |

| Molar Mass | 157.21 g/mol | [3] |

| pKa (acidic) | 4.43 ± 0.10 | [3] |

| pKa (basic) | ~9.5-10.5 (Estimated from similar tertiary amines) | N/A |

| Density | 1.050 ± 0.06 g/cm³ | [3] |

| Boiling Point | 269.9 ± 13.0 °C | [3] |

The presence of both an acidic carboxylic acid group and a basic tertiary amine suggests that this compound is an amphoteric, and likely zwitterionic, compound. Its solubility is therefore expected to be highly pH-dependent. At its isoelectric point, the molecule will have a net neutral charge, likely leading to minimal aqueous solubility. In acidic solutions (pH < 4.43), the carboxylic acid will be protonated and the amine will be protonated, resulting in a net positive charge and likely increased aqueous solubility. In basic solutions (pH > 10.5), the carboxylic acid will be deprotonated and the amine will be neutral, resulting in a net negative charge and also likely increased aqueous solubility.

The piperidine ring, a saturated heterocycle, is a common motif in many pharmaceuticals. The parent molecule, piperidine, is miscible with water and soluble in many organic solvents.[2] Based on this, a qualitative prediction of solubility for this compound in common laboratory solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent) | The molecule can act as both a hydrogen bond donor (carboxylic acid) and acceptor (amine nitrogen, carbonyl oxygen). Solubility in water will be lowest at the isoelectric point and higher at acidic or basic pH. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups and likely zwitterionic character will make it difficult to solvate in nonpolar environments. |

Experimental Determination of Solubility: A Methodological Guide

While predictions are valuable for initial assessment, empirical data is the gold standard in drug development. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.

-

Kinetic Solubility is typically measured early in drug discovery. It assesses the solubility of a compound that is already dissolved in an organic solvent (usually DMSO) and then introduced into an aqueous buffer.[2][4] This high-throughput method is useful for rapid screening of compound libraries but can sometimes overestimate the true solubility, as it may not represent a true equilibrium state.[2][5]

-

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[6] This is a more time- and resource-intensive measurement, often performed on crystalline material during lead optimization and pre-formulation studies.[2][5]

The following diagram illustrates the decision process for selecting the appropriate solubility assay.

Caption: Decision workflow for selecting a solubility assay.

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol is adapted from standard industry practices and is designed for rapid screening.[2][7]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Principle: A DMSO stock solution of the compound is serially diluted in an aqueous buffer. The formation of precipitate is detected by light scattering using a nephelometer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader with light scattering capabilities

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 198 µL of PBS buffer into all wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first column of the plate, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from one column to the next.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 1% DMSO).

Protocol 2: Thermodynamic Solubility Assay by the Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility and is essential for later-stage development.[5][8]

Objective: To determine the thermodynamic solubility of this compound in various solvents.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to several glass vials (e.g., 2-5 mg per vial). The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Sample Preparation: After incubation, allow the vials to stand for at least 1 hour for the undissolved solid to settle.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method.

-

Calibration Curve: Prepare a set of calibration standards of this compound of known concentrations and analyze them using the same HPLC method to generate a calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by accounting for the dilution factor. The result is typically expressed in µg/mL or mM.

The following diagram illustrates the workflow for the shake-flask thermodynamic solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the solubility of this compound. By integrating theoretical predictions based on its zwitterionic structure with detailed, actionable experimental protocols, researchers can confidently characterize this critical physicochemical property. The provided methodologies for both kinetic and thermodynamic solubility assays offer a robust pathway to generate the high-quality data necessary for informed decision-making in the drug development pipeline. As with any NCE, the empirical data generated through these protocols will be invaluable for guiding formulation strategies, interpreting bioassay results, and ultimately, advancing a promising candidate toward clinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

Potential Biological Activity of 2-(1-Methylpiperidin-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-(1-Methylpiperidin-3-yl)acetic acid based on structural analogy to known bioactive molecules. As of the date of this guide, no direct experimental data on the biological activity of this specific compound has been found in publicly available literature. The information presented herein is intended for research and informational purposes only and should be interpreted as a predictive guide for experimental design.

Executive Summary

This compound is a substituted piperidine derivative. While this specific molecule is not extensively characterized in scientific literature, its structural features suggest potential interactions with key neurological targets. The N-methylated piperidine core is a common scaffold in numerous centrally active pharmaceuticals. The presence of a carboxylic acid group at the 3-position of the piperidine ring further refines its potential pharmacological profile. Based on a comprehensive analysis of structurally related compounds, this guide explores two primary hypothetical biological activities for this compound:

-

Muscarinic Acetylcholine Receptor (mAChR) Modulation: The N-methylpiperidine moiety is a core element of arecoline, a known muscarinic agonist. The acetic acid side chain of the target molecule can be viewed as a modification of the ester group in arecoline, suggesting a potential for interaction with mAChRs.

-

GABA Transporter (GAT) Inhibition: The piperidine-3-acetic acid scaffold is a recognized pharmacophore for inhibitors of GABA transporters, which are crucial for regulating GABAergic neurotransmission.

This guide provides a detailed overview of these potential activities, including relevant data from analogous compounds, hypothetical signaling pathways, and generalized experimental protocols for future investigation.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 15894-09-4 |

| Canonical SMILES | CN1CCCC(C1)CC(=O)O |

Potential Biological Target 1: Muscarinic Acetylcholine Receptors (mAChRs)

The structural similarity of this compound to known muscarinic agonists, particularly analogs of arecoline, suggests that it may act as a modulator of muscarinic acetylcholine receptors. These G-protein coupled receptors are integral to a wide range of physiological functions in both the central and peripheral nervous systems.

Rationale for Muscarinic Activity

The N-methylpiperidine core is a key pharmacophoric element for muscarinic receptor binding. Arecoline, the methyl ester of N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a well-characterized muscarinic agonist. This compound can be considered a saturated and hydrolyzed analog of arecoline. Variations in the ester group of arecoline analogs are known to modulate potency and selectivity for different muscarinic receptor subtypes (M1-M5).

Hypothetical Signaling Pathway

Activation of M1, M3, and M5 muscarinic receptors typically leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Comparative Data for Muscarinic Ligands

The following table presents binding affinities (Ki) of various piperidine-based ligands for different muscarinic receptor subtypes to provide a comparative context.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Pirenzepine | 16 | 450 | 250 | 100 | 160 |

| 4-DAMP | 9 | 160 | 3 | 100 | 10 |

| Arecoline | 230 | 1100 | 460 | - | - |

| Pethidine Analog 6b | 670 | - | 370 | - | 380 |

Note: Data is compiled from various sources and should be used for comparative purposes only. The binding profile of this compound is unknown.

Suggested Experimental Protocols

3.4.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Potential Biological Target 2: GABA Transporters (GATs)

The piperidine-3-acetic acid substructure is a well-established pharmacophore for inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs can potentiate GABAergic neurotransmission, a mechanism of action for some anticonvulsant drugs.

Rationale for GAT Inhibition

Several potent and selective GAT inhibitors, such as nipecotic acid and its derivatives, feature a piperidine ring with a carboxylic acid group. This compound shares this core structure. The N-methylation may influence the potency and selectivity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Mechanism of Action

By competitively inhibiting the binding of GABA to the transporter protein, GAT inhibitors block the reuptake of GABA into presynaptic neurons and surrounding glial cells. This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA receptors.

Comparative Data for GAT Inhibitors

The following table presents the IC50 values of known piperidine-based GAT inhibitors.

| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |

| (R)-Nipecotic acid | 8 | >1000 | 140 | >1000 |

| Guvacine | 21 | >1000 | >1000 | >1000 |

| Tiagabine | 0.07 | 150 | 16 | 49 |

| NNC-711 | 0.04 | 130 | 19 | 100 |

Note: Data is compiled from various sources and should be used for comparative purposes only. The inhibitory profile of this compound is unknown.

Suggested Experimental Protocols

4.4.1. [³H]-GABA Uptake Assay

-

Objective: To measure the inhibitory potency of this compound on GABA transporters.

-

Methodology:

-

Culture cell lines stably expressing individual GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) or use primary neuronal/glial cultures.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding [³H]-GABA.

-

After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Conclusion and Future Directions

This compound possesses structural motifs that suggest a potential for biological activity, primarily as a modulator of muscarinic acetylcholine receptors or as an inhibitor of GABA transporters. The information presented in this guide, derived from the analysis of structurally related compounds, provides a foundation for initiating a comprehensive pharmacological evaluation of this molecule.

Future research should focus on:

-

In vitro pharmacological profiling: Conducting radioligand binding assays and functional assays (e.g., calcium mobilization for mAChRs, neurotransmitter uptake for GATs) to determine the affinity and efficacy of the compound at its potential targets.

-

Selectivity screening: Assessing the activity of the compound against a broad panel of receptors and transporters to determine its selectivity profile.

-

In vivo studies: If significant in vitro activity is confirmed, proceeding to in vivo models to evaluate its pharmacokinetic properties and potential therapeutic effects (e.g., in models of cognitive dysfunction or epilepsy).

The systematic investigation of this compound and its analogs could lead to the discovery of novel therapeutic agents for neurological disorders.

Unveiling 2-(1-Methylpiperidin-3-yl)acetic acid: A Review of the Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on the compound 2-(1-Methylpiperidin-3-yl)acetic acid. This document synthesizes information regarding its chemical properties, synthesis, and potential biological relevance, aiming to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

This compound is a piperidine derivative, a class of heterocyclic compounds prevalent in many biologically active molecules and pharmaceuticals.[1] The structure consists of a piperidine ring N-methylated at position 1 and substituted with an acetic acid group at position 3. General information suggests it is a white solid soluble in water and some organic solvents.[2]

A plausible synthetic workflow for this compound, based on these general principles, is outlined below.

References

- 1. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. 169253-08-1|this compound|BLD Pharm [bldpharm.com]

- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Theoretical Mechanism of Action of 2-(1-Methylpiperidin-3-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a theoretical mechanism of action for 2-(1-Methylpiperidin-3-yl)acetic acid based on the known biological activities of structurally related compounds. As of the latest literature review, no direct experimental data on the specific biological targets or pharmacological effects of this compound have been published. Therefore, the proposed mechanisms are hypothetical and require experimental validation.

Introduction

This compound is a small molecule featuring a saturated N-methylpiperidine ring linked to an acetic acid moiety at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting drugs due to its ability to interact with a variety of neurotransmitter receptors and transporters. The presence of a carboxylic acid group suggests potential interactions with binding sites that accommodate acidic residues. This guide explores the plausible theoretical mechanisms of action for this compound by drawing parallels with structurally analogous molecules.

Proposed Theoretical Mechanisms of Action

Based on its structural features, this compound is hypothesized to primarily target central nervous system (CNS) receptors, particularly those involved in inhibitory and excitatory neurotransmission.

Modulation of GABAergic Neurotransmission

The structural similarity of the piperidine ring to GABA (γ-aminobutyric acid) and other GABA receptor modulators suggests that this compound could interact with GABA receptors, primarily the GABA-A receptor complex.

-

Hypothesized Action: It is proposed that the compound may act as a positive allosteric modulator (PAM) of GABA-A receptors. The piperidine ring could potentially bind to a site on the receptor, while the acetic acid group could form ionic or hydrogen bonds, leading to a conformational change that enhances the binding of GABA and increases the influx of chloride ions. This would result in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.

-

Supporting Evidence from Related Compounds: Studies on piperine, an alkaloid containing a piperidine ring, and its derivatives have demonstrated their ability to modulate GABA-A receptors. These compounds have been shown to potentiate GABA-induced chloride currents in Xenopus oocytes expressing various GABA-A receptor subtypes.[1][2]

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

The N-methylpiperidine moiety is a common feature in antagonists of nicotinic acetylcholine receptors.

-

Hypothesized Action: this compound may act as a competitive or non-competitive antagonist at neuronal nAChRs. The quaternary ammonium group formed by the protonated N-methylpiperidine at physiological pH could interact with the cation-π box of the nAChR binding site, thereby preventing the binding of acetylcholine and blocking channel activation. This would lead to a reduction in excitatory cholinergic neurotransmission.

-

Supporting Evidence from Related Compounds: Various N-methylpiperidine analogues have been synthesized and evaluated as antagonists for α7 nicotinic acetylcholine receptors.[3] These compounds typically feature a cationic head and a hydrogen bond acceptor, which are structural motifs present in this compound.

Data Presentation (Illustrative)

As no experimental data for this compound is available, the following tables present hypothetical data based on the activities of related compounds to illustrate how such information would be structured.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at CNS Receptors

| Receptor Target | Hypothetical Ki (nM) | Reference Compound | Reference Ki (nM) |

| GABA-A (α1β2γ2) | 500 | Diazepam | 5 |

| nAChR (α7) | 250 | Mecamylamine | 100 |

| nAChR (α4β2) | 800 | Dihydro-β-erythroidine | 20 |

Table 2: Hypothetical Functional Activity (EC50/IC50) of this compound

| Assay | Receptor | Hypothetical EC50/IC50 (µM) | Reference Compound | Reference EC50/IC50 (µM) |

| GABA-A Potentiation | α1β2γ2 | 1.5 | Piperine | 50[2] |

| nAChR Blockade | α7 | 5.0 | Mecamylamine | 0.5 |

Experimental Protocols (Illustrative)

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments, adapted from studies on related compounds.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to GABA-A and nicotinic acetylcholine receptors.

-

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human α1β2γ2 GABA-A receptors or α7 nAChRs).

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A receptors, or [³H]Epibatidine for nAChRs) and varying concentrations of this compound.

-

Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Assays

-

Objective: To assess the functional activity of this compound on GABA-A and nicotinic acetylcholine receptors.

-

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes and inject them with cRNAs encoding the subunits of the desired receptor (e.g., α1, β2, and γ2 for GABA-A receptors).

-

Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

-

Drug Application: Perfuse the oocyte with a buffer containing a sub-maximal concentration of the agonist (e.g., GABA or acetylcholine). Once a stable current is recorded, co-apply the agonist with varying concentrations of this compound.

-

Data Analysis: Measure the change in current amplitude in the presence of the test compound. Plot concentration-response curves to determine EC50 (for potentiation) or IC50 (for inhibition) values.

-

Mandatory Visualizations

Signaling Pathways

Caption: Proposed mechanism of GABA-A receptor modulation.

Caption: Proposed mechanism of nAChR antagonism.

Experimental Workflow

Caption: A typical workflow for pharmacological characterization.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a modulator of key CNS neurotransmitter systems. The most plausible theoretical mechanisms of action involve positive allosteric modulation of GABA-A receptors and/or antagonism of nicotinic acetylcholine receptors. The provided illustrative data and experimental protocols offer a roadmap for the systematic evaluation of this compound. Further research is imperative to elucidate its precise pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to Homologues and Analogues of 2-(1-Methylpiperidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologues and analogues of 2-(1-methylpiperidin-3-yl)acetic acid, a piperidine derivative with a core structure that is a recurring motif in a variety of biologically active compounds. This document delves into the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their interactions with key biological targets such as GABA transporters, muscarinic receptors, and cathepsin K.

Core Compound: this compound

This compound is a white, solid organic compound containing a piperidine ring N-methylated and substituted at the 3-position with an acetic acid group.[1] While it is primarily utilized as a synthetic intermediate in the development of more complex molecules and in drug discovery research, its structural framework is pivotal to the biological activity of its various analogues.[1]

Homologues and Analogues: A Landscape of Biological Activity

The modification of the core structure of this compound has given rise to a diverse range of homologues and analogues with significant biological activities. These compounds have been investigated for their potential as anticonvulsants, antimuscarinics, antimicrobials, and agents for treating osteoporosis.

GABA Uptake Inhibitors

A prominent class of analogues of this compound are potent inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds enhance GABAergic neurotransmission, leading to anticonvulsant effects.

A key example is Tiagabine , a derivative of nipecotic acid (piperidine-3-carboxylic acid), which is structurally related to the core compound. Tiagabine is an established anticonvulsant drug used in the treatment of epilepsy.[2][3] Structure-activity relationship studies have revealed that the (R)-enantiomer of tiagabine is significantly more potent than the (S)-enantiomer.[3]

Table 1: Quantitative Data for GABA Uptake Inhibitor Analogues

| Compound | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Tiagabine | GAT-1 | [³H]-GABA uptake in rat brain synaptosomes | Kᵢ = 67 nM | [2] |

| (R)-Tiagabine | GAT-1 | GABA uptake inhibition | 4x more potent than (S)-enantiomer | [3] |

| Diaryloxime derivative of nipecotic acid | GAT-1 | [³H]-GABA uptake in rat brain synaptosomes | Improved potency over tiagabine | [2] |

| Diarylvinyl ether derivative of nipecotic acid | GAT-1 | [³H]-GABA uptake in rat brain synaptosomes | 5-fold improvement over tiagabine (14 nM) | [2] |

Muscarinic Receptor Antagonists

Esters of piperidine carboxylic acids, which are analogues of the core compound, have been synthesized and evaluated for their antimuscarinic activity. These compounds act as antagonists at muscarinic acetylcholine receptors (M2 and M3), which are involved in various physiological processes, including smooth muscle contraction and heart rate regulation. Certain cyclohexylphenylglycolate and cyclohexylphenylpropionate esters of piperidine have demonstrated potent antimuscarinic effects, with some showing selectivity for the M3 receptor subtype.

Table 2: Quantitative Data for Muscarinic Receptor Antagonist Analogues

| Compound Class | Target | Assay | Activity (pKEC₅₀) | Reference |

| Cyclohexylphenylglycolate esters of piperidine | M2/M3 Muscarinic Receptors | Inhibition of endothelial muscarinic receptors | 8-9 | [4] |

| Cyclohexylphenylpropionate esters of piperidine | M2/M3 Muscarinic Receptors | Inhibition of endothelial muscarinic receptors | 8-9 | [4] |

Cathepsin K Inhibitors

Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a crucial role in bone resorption. Inhibition of cathepsin K is a therapeutic strategy for osteoporosis. One such derivative, compound H-9 , has shown significant inhibitory activity and anti-bone resorption effects.

Table 3: Quantitative Data for Cathepsin K Inhibitor Analogues

| Compound | Target | Assay | Activity (IC₅₀) | Reference |

| H-9 (a piperidine-3-carboxamide derivative) | Cathepsin K | Enzyme inhibition assay | 0.08 µM | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

Synthesis of Tiagabine Analogues (General Scheme)

The enantioselective synthesis of (R)-Tiagabine often involves the construction of the chiral tertiary carbon center via asymmetric hydrogen atom transfer, followed by a cyclization reaction to form the piperidine ring.

A representative synthetic protocol for a key intermediate:

-

Preparation of 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-amine:

-

To a solution of 2-bromo-3-methylthiophene in an appropriate solvent, add magnesium turnings to form the Grignard reagent.

-

React the Grignard reagent with γ-butyrolactone.

-

The resulting product is then subjected to elimination and sulfonation to yield the corresponding homoallylic mesylate.

-

Displacement of the mesylate with sodium azide, followed by reduction, affords the desired amine.[6]

-

-

Cyclization:

-

The prepared amine is then reacted with a suitable dielectrophile to construct the piperidine ring via di-N-substitution.

-

GABA Uptake Inhibition Assay

This protocol is used to determine the potency of compounds in inhibiting GABA uptake into synaptosomes.

-

Preparation of Synaptosomes:

-

Homogenize rat brain tissue in a suitable buffer (e.g., sucrose solution).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomal suspension with the test compound or vehicle.

-

Initiate the uptake by adding [³H]-GABA.

-

Incubate the mixture at a controlled temperature for a short period.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the percent inhibition of GABA uptake by the test compound and determine the IC₅₀ or Kᵢ value.[7][8]

-

Muscarinic Receptor Binding Assay

This assay measures the affinity of compounds for muscarinic receptors using radioligand binding techniques.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with the human M3 receptor) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-N-methylscopolamine), and the test compound at various concentrations.

-

Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Determine the non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Calculate the specific binding and determine the Kᵢ of the test compound.[9][10][11]

-

Cathepsin K Inhibition Assay

This protocol assesses the ability of compounds to inhibit the enzymatic activity of cathepsin K.

-

Enzyme Activation:

-

Inhibition Assay:

-

In a microplate, pre-incubate the active cathepsin K with the test compound or vehicle.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Cbz-Gly-Pro-Arg-AMC).

-

Monitor the increase in fluorescence over time using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percent inhibition of cathepsin K activity by the test compound and determine the IC₅₀ value.[12]

-

Signaling Pathways and Experimental Workflows

GABA Uptake Inhibition Workflow

The following diagram illustrates the experimental workflow for assessing GABA uptake inhibition.

Caption: Workflow for GABA uptake inhibition assay.

Muscarinic M3 Receptor Signaling Pathway

This diagram shows a simplified signaling pathway for the M3 muscarinic receptor, which is a target for some piperidine-based antagonists.

Caption: M3 muscarinic receptor signaling cascade.

Cathepsin K's Role in Bone Resorption

The following diagram illustrates the logical relationship of cathepsin K in the process of bone resorption by osteoclasts.

Caption: Role of Cathepsin K in bone resorption.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis protocol for "2-(1-Methylpiperidin-3-yl)acetic acid"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a four-step process commencing from readily available 3-picoline.

Synthetic Strategy

The synthesis of this compound is achieved through a robust four-step sequence:

-

Ammoxidation of 3-Picoline: The synthesis begins with the conversion of 3-picoline to 3-cyanomethylpyridine. This step introduces the nitrile functionality, which serves as a precursor to the final carboxylic acid group.

-

Catalytic Hydrogenation: The pyridine ring of 3-cyanomethylpyridine is subsequently reduced to a piperidine ring via catalytic hydrogenation to yield (piperidin-3-yl)acetonitrile.

-

N-Methylation: The secondary amine of the piperidine ring is then methylated using the Eschweiler-Clarke reaction to afford (1-methylpiperidin-3-yl)acetonitrile.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to the corresponding carboxylic acid, yielding the target compound, this compound.

Data Presentation

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Ammoxidation | 3-Picoline | Cyanogen chloride | 3-Cyanomethylpyridine | 75%[1] |

| 2 | Catalytic Hydrogenation | 3-Cyanomethylpyridine | H₂, PtO₂ | (Piperidin-3-yl)acetonitrile | ~85% (estimated) |

| 3 | N-Methylation (Eschweiler-Clarke) | (Piperidin-3-yl)acetonitrile | Formaldehyde, Formic acid | (1-Methylpiperidin-3-yl)acetonitrile | ~84%[2] |

| 4 | Hydrolysis | (1-Methylpiperidin-3-yl)acetonitrile | HCl (aq) | This compound | High (quantitative) |

Experimental Protocols

Step 1: Synthesis of 3-Cyanomethylpyridine

This procedure is adapted from a patented laboratory-scale synthesis.[1]

-

Reaction Setup: A quartz tube reactor (1 m length, 20 mm diameter) is heated externally.

-

Reagent Preparation: 3-Picoline (42.8 g, 0.46 mol) and cyanogen chloride (7.1 g, 0.12 mol) are preheated separately to 550 °C.

-

Reaction: The preheated reagents are introduced into the reactor in a homogeneous flow. The reaction temperature is maintained at 680 °C.

-

Work-up: The reaction mixture exiting the reactor is passed through a gas washer containing a 5% aqueous sodium hydroxide solution (1.2 L).

-

Extraction: The aqueous mixture from the gas washer is extracted with dichloromethane (2 L).

-

Purification: The organic phase is distilled to remove the dichloromethane and unreacted 3-picoline. The resulting pyridine-3-acetonitrile is obtained with a purity of 98-99%. The reported yield is 75% based on cyanogen chloride.[1]

Step 2: Synthesis of (Piperidin-3-yl)acetonitrile

This protocol is based on the general procedure for the catalytic hydrogenation of substituted pyridines.[3][4]

-

Reaction Setup: To a high-pressure reaction vessel, add 3-cyanomethylpyridine (11.8 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) catalyst (5 mol%) to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with nitrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to 70 bar.

-

Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. The reaction is quenched by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers and filter through a pad of Celite to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude (piperidin-3-yl)acetonitrile. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of (1-Methylpiperidin-3-yl)acetonitrile

This protocol utilizes the Eschweiler-Clarke reaction for N-methylation.[2][5][6]

-

Reaction Setup: To (piperidin-3-yl)acetonitrile (12.4 g, 0.1 mol), add formaldehyde (15.1 mL of 37% in H₂O, 0.2 mol, 2.0 equiv.).

-

Acid Addition: Carefully add formic acid (11.3 mL, 0.3 mol, 3.0 equiv.).

-

Reaction: Heat the reaction mixture at 85 °C for 4 hours.

-

Work-up: Cool the reaction to room temperature and add water (20 mL). Basify the aqueous layer to pH 12 using 6 M NaOH.

-

Extraction: Extract the aqueous layer with diethyl ether (5 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield (1-methylpiperidin-3-yl)acetonitrile.

Step 4: Synthesis of this compound

This is a standard procedure for the acidic hydrolysis of a nitrile.

-

Reaction Setup: To (1-methylpiperidin-3-yl)acetonitrile (13.8 g, 0.1 mol), add a 6 M aqueous solution of hydrochloric acid (100 mL).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product will be in the form of its hydrochloride salt.

-

Isolation: The water can be removed under reduced pressure. To obtain the free amino acid, the residue can be dissolved in a minimal amount of water and the pH adjusted to the isoelectric point with a suitable base (e.g., sodium hydroxide or a basic ion-exchange resin), at which point the product will precipitate.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Caption: Synthetic workflow for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Step-by-Step Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of "2-(1-Methylpiperidin-3-yl)acetic acid," a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible process.

Introduction

This compound and its derivatives are important scaffolds in the design of novel therapeutic agents. The piperidine moiety is a common feature in many biologically active compounds, and the acetic acid side chain provides a handle for further chemical modifications. This document outlines a three-step synthetic sequence starting from 3-pyridineacetic acid hydrochloride, proceeding through the key intermediate ethyl 2-(piperidin-3-yl)acetate, followed by N-methylation and final ester hydrolysis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step route:

-

Synthesis of Ethyl 2-(piperidin-3-yl)acetate: The commercially available 3-pyridineacetic acid hydrochloride is first esterified and then subjected to reduction to yield the piperidine ring.

-

N-Methylation: The secondary amine of the piperidine ring is methylated using the Eschweiler-Clarke reaction.

-

Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(piperidin-3-yl)acetate

This step involves the conversion of 3-pyridineacetic acid hydrochloride to its ethyl ester, followed by the reduction of the pyridine ring.

Protocol 1: Esterification and Reduction

-

Materials: 3-Pyridineacetic acid hydrochloride, Ethanol (absolute), Thionyl chloride, Benzyl chloride, 5% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).

-

Procedure:

-

Esterification: A suspension of 3-pyridineacetic acid hydrochloride (1.0 eq) in absolute ethanol (5-10 volumes) is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield crude ethyl 2-(pyridin-3-yl)acetate hydrochloride.

-

Quaternary Salt Formation: The crude ester hydrochloride is dissolved in a suitable solvent such as acetonitrile. Benzyl chloride (1.1 eq) is added, and the mixture is heated to reflux for 6 hours. Upon cooling, the resulting N-benzylpyridinium salt precipitates and is collected by filtration.

-

Reduction: The N-benzylpyridinium salt (1.0 eq) is dissolved in ethanol in a high-pressure reactor. 5% Pd/C (0.1 eq by weight) is added as a catalyst. The reactor is pressurized with hydrogen gas (typically to 20 atm) and heated to approximately 40 °C for 10-12 hours.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude ethyl 2-(piperidin-3-yl)acetate. This can be purified by vacuum distillation or column chromatography.

-

| Step | Reagents and Conditions | Expected Yield (%) |

| Esterification | 3-Pyridineacetic acid HCl, SOCl₂, Ethanol, Reflux, 4h | ~95 |

| Quaternary Salt Formation | Benzyl chloride, Acetonitrile, Reflux, 6h | ~90 |

| Reduction | 5% Pd/C, H₂ (20 atm), Ethanol, 40 °C, 10-12h | ~90 |

| Overall for Step 1 | ~77 |

Step 2: N-Methylation of Ethyl 2-(piperidin-3-yl)acetate

The secondary amine of the piperidine ring is selectively methylated using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the carbon source and formic acid as the reducing agent.

Protocol 2: Eschweiler-Clarke Methylation

-

Materials: Ethyl 2-(piperidin-3-yl)acetate, Formaldehyde (37% aqueous solution), Formic acid (88-98%).

-

Procedure:

-

To a round-bottom flask, add ethyl 2-(piperidin-3-yl)acetate (1.0 eq).

-

Add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 eq).

-

The reaction mixture is heated to reflux (around 100 °C) for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, the mixture is cooled to room temperature and made basic (pH > 9) by the careful addition of a saturated sodium carbonate or sodium hydroxide solution.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 2-(1-methylpiperidin-3-yl)acetate. The crude product can be purified by column chromatography if necessary.

-

| Reagent | Molar Equivalents |

| Ethyl 2-(piperidin-3-yl)acetate | 1.0 |

| Formic Acid | 2.5 |

| Formaldehyde (37% aq.) | 2.5 |

| Expected Yield (%) | 85-95 |

Step 3: Hydrolysis of Ethyl 2-(1-methylpiperidin-3-yl)acetate

The final step is the saponification of the ethyl ester to the target carboxylic acid.

Protocol 3: Ester Hydrolysis

-

Materials: Ethyl 2-(1-methylpiperidin-3-yl)acetate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve ethyl 2-(1-methylpiperidin-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Once the reaction is complete, the THF is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then carefully acidified to a pH of approximately 6-7 with 1M HCl.

-

The product can be isolated by lyophilization or by extraction into a suitable organic solvent if it is not highly water-soluble at this pH. Further purification can be achieved by recrystallization.

-

| Reagent | Molar Equivalents |

| Ethyl 2-(1-methylpiperidin-3-yl)acetate | 1.0 |

| Lithium Hydroxide (or NaOH) | 1.5 - 2.0 |

| Expected Yield (%) | >90 |

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the preparation of this compound.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Hydrogenation should be carried out in a suitable high-pressure reactor by trained personnel.

-

Handle all solvents and reagents in accordance with their respective safety data sheets (SDS).

Purification of 2-(1-Methylpiperidin-3-yl)acetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(1-Methylpiperidin-3-yl)acetic acid. The selection of an appropriate purification technique is critical to obtaining a high-purity final product, essential for reliable downstream applications in research and drug development. The methods outlined below, including acid-base extraction, recrystallization, and column chromatography, are standard yet robust techniques applicable to the purification of this and structurally similar compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem |

| Molecular Weight | 157.21 g/mol | PubChem |

| pKa (predicted) | 4.43 ± 0.10 (acidic), 9.5 (basic, estimated) | ChemAxon |

| Boiling Point (predicted) | 269.9 ± 13.0 °C | PubChem |

| Density (predicted) | 1.050 ± 0.06 g/cm³ | ChemAxon |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | - |

Note: Some properties are predicted based on the chemical structure and may vary from experimental values.

Purification Strategies

Due to its zwitterionic nature at neutral pH (possessing both a carboxylic acid and a tertiary amine), this compound's solubility is highly pH-dependent. This characteristic is exploited in the purification process.

Caption: General purification workflow for this compound.

Protocol 1: Acid-Base Extraction

This technique is highly effective for the initial purification of the target compound from non-ionizable impurities. By manipulating the pH, the solubility of the zwitterionic compound can be selectively altered to move it between aqueous and organic phases.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acidic solution (e.g., 1 M HCl). The basic nitrogen of the piperidine ring will be protonated, forming a water-soluble salt that partitions into the aqueous layer.

-

Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.

-

Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is approximately 10-11. This deprotonates the ammonium salt, making the compound less water-soluble.

-

Product Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified product.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Expected Results:

| Parameter | Expected Value |

| Recovery | 75-90% |

| Purity | >90% |

Protocol 2: Recrystallization

Recrystallization is a powerful technique for further purifying the solid product obtained from acid-base extraction or directly from a crude synthesis. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., isopropanol, ethanol, acetone, or a mixture such as ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Results for Recrystallization from Isopropanol:

| Parameter | Expected Value |

| Recovery | 70-85% |

| Purity | >98% |

Protocol 3: Column Chromatography

Silica gel column chromatography can be employed for the purification of highly impure samples or for the separation of closely related analogues. Due to the polar nature of the zwitterionic compound, a polar eluent system is typically required. Tailing of the product spot on TLC can be suppressed by the addition of a small amount of a basic modifier like triethylamine or a small amount of acid like acetic acid to the eluent.

Caption: Workflow for purification by column chromatography.

Experimental Protocol:

-

TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A common system for such compounds is a mixture of a polar organic solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol), often with a small amount of a modifier like ammonium hydroxide or acetic acid to improve peak shape. An Rf value of 0.2-0.4 for the target compound is generally desirable.

-

Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Suggested Eluent Systems and Expected Results:

| Eluent System (v/v/v) | Expected Rf | Recovery | Purity |

| Dichloromethane:Methanol:Ammonium Hydroxide (80:18:2) | ~0.3 | 60-80% | >97% |

| Ethyl Acetate:Methanol:Acetic Acid (85:10:5) | ~0.4 | 65-85% | >97% |

Summary of Purification Techniques

| Technique | Primary Application | Advantages | Disadvantages |